molecular formula C17H14N6S2 B2720658 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione CAS No. 21776-79-4

4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No. B2720658
CAS RN: 21776-79-4
M. Wt: 366.46
InChI Key: PWXHHWGVQJHEPU-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using various strategies, one of which involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered ring . According to the position of the nitrogen atom in the five-membered ring, there are two possible isomers of triazole, namely, 1,2,3 and 1,2,4-triazoles .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structures. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing derivatives of 1,2,4-triazole thiones, including 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione, with a focus on their structural characterization using various analytical techniques such as X-ray crystallography, NMR, and mass spectrometry. These compounds have been synthesized through reactions involving thiosemicarbazide derivatives, showcasing their antimicrobial properties and potential pharmacological benefits (Popiołek et al., 2011), (Aouad et al., 2018).

Antimicrobial and Antitumor Activities

The antimicrobial efficacy of 1,2,4-triazole derivatives has been a subject of interest, with studies demonstrating their potential against various bacterial and fungal strains. Specific derivatives have shown notable cytotoxicity against cancer cell lines, indicating their potential in cancer therapy research. The structural diversity of these compounds allows for targeted modifications to enhance their biological activity and selectivity (Šermukšnytė et al., 2022).

Pharmacological Properties

Research on 1,2,4-triazole thiones has expanded into their pharmacological properties, investigating their effects on the central nervous system (CNS) and potential as anticancer agents. Derivatives have been assessed for their ability to interact with CNS receptors in animal models, providing insights into their therapeutic potential (Maliszewska-Guz et al., 2005).

Molecular and Crystal Structures

Studies have also focused on the molecular and crystal structures of 1,2,4-triazole thiones, examining their tautomerism and physicochemical properties. These investigations contribute to a deeper understanding of the compound's reactivity and stability, crucial for drug design and development processes (Buzykin et al., 2008), (Fizer et al., 2021).

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in various studies. For instance, some 1,2,4-triazole derivatives showed promising cytotoxic activity against cancer cell lines, but demonstrated very weak cytotoxic effects toward normal cells .

properties

IUPAC Name

4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S2/c24-16-20-18-14(22(16)12-7-3-1-4-8-12)11-15-19-21-17(25)23(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXHHWGVQJHEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347930
Record name 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21776-79-4
Record name 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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